5,7-Bis(trifluoromethyl)quinoline-4-thiol
Description
Overview of Quinoline (B57606) and Thiol Chemistry in Heterocyclic Systems
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of heterocyclic chemistry. mdpi.comnih.govmdpi.com This structural motif is not only prevalent in a variety of natural products, such as the antimalarial agent quinine, but also serves as a versatile building block in the synthesis of numerous pharmaceuticals and functional materials. mdpi.comresearchgate.net The nitrogen atom within the pyridine ring imparts a degree of basicity and influences the electronic distribution across the entire ring system, making it susceptible to a range of chemical transformations. mdpi.com Electrophilic substitution reactions typically occur on the benzene ring, while the pyridine ring is more prone to nucleophilic attack. nih.gov
The introduction of a thiol (-SH) group at the 4-position of the quinoline ring introduces a new dimension of reactivity and potential for molecular interactions. Thiols, the sulfur analogs of alcohols, are known for their nucleophilicity and their ability to form strong coordination bonds with metal ions. In the context of heterocyclic systems, the thiol group can significantly influence the compound's physical and chemical properties, including its acidity, redox potential, and capacity for hydrogen bonding. The chemistry of quinoline-4-thiols is characterized by the tautomeric equilibrium between the thiol and the thione form, a phenomenon that can be influenced by the solvent and the presence of other substituents on the quinoline ring.
The Role of Trifluoromethyl Substituents in Modulating Molecular Properties and Reactivity
The strategic incorporation of trifluoromethyl (-CF3) groups into organic molecules is a widely employed strategy in modern drug design and materials science to fine-tune their properties. aablocks.com The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This electronic effect can profoundly alter the acidity or basicity of nearby functional groups and influence the reactivity of the aromatic system. aablocks.com
Furthermore, the trifluoromethyl group is known for its high lipophilicity, which can enhance the ability of a molecule to traverse biological membranes. aablocks.com Despite its electron-withdrawing nature, the CF3 group is relatively small in terms of steric bulk, allowing it to serve as a bioisostere for a methyl group. This substitution can protect the molecule from metabolic oxidation at that position, thereby increasing its in vivo stability. aablocks.com In the case of 5,7-Bis(trifluoromethyl)quinoline-4-thiol, the presence of two trifluoromethyl groups on the benzene portion of the quinoline ring is expected to significantly impact its electronic properties, solubility, and interactions with biological targets.
Current Research Trajectories and Academic Significance of this compound
While extensive research has been conducted on a wide array of quinoline derivatives for various applications, including as anticancer and antibacterial agents, specific studies focusing solely on this compound are not yet prevalent in publicly accessible literature. mdpi.com However, the unique combination of the quinoline scaffold, the reactive thiol group, and the two powerfully electron-withdrawing trifluoromethyl groups suggests several potential avenues for research.
The presence of the thiol group makes this compound a candidate for applications in materials science, particularly in the formation of self-assembled monolayers on metal surfaces or as a ligand for the synthesis of metal complexes with potential catalytic or photophysical properties. The strong electron-withdrawing nature of the two trifluoromethyl groups would significantly modulate the electronic properties of the quinoline ring, making it a valuable tool for studying reaction mechanisms and structure-activity relationships in medicinal chemistry.
For instance, related compounds such as 7-(Trifluoromethyl)quinoline-4-thiol have been utilized to investigate the mechanism of lipid-poor particle generation from high-density lipoprotein induced by cholesteryl ester transfer protein. sigmaaldrich.com This indicates the potential of trifluoromethyl-substituted quinoline thiols to serve as probes in biochemical studies. The synthesis of related bis(trifluoromethyl)quinoline derivatives has also been explored for their potential antituberculosis and antibacterial properties. cymitquimica.com Although direct research on this compound is limited, its structural motifs are present in compounds that are the subject of active investigation, suggesting its potential as a valuable intermediate or a target molecule for future studies.
Structure
3D Structure
Properties
CAS No. |
1065076-04-1 |
|---|---|
Molecular Formula |
C11H5F6NS |
Molecular Weight |
297.22 g/mol |
IUPAC Name |
5,7-bis(trifluoromethyl)-1H-quinoline-4-thione |
InChI |
InChI=1S/C11H5F6NS/c12-10(13,14)5-3-6(11(15,16)17)9-7(4-5)18-2-1-8(9)19/h1-4H,(H,18,19) |
InChI Key |
JUZFQQKELJLGFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=CC(=C2C1=S)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5,7 Bis Trifluoromethyl Quinoline 4 Thiol and Its Structural Analogues
De Novo Synthesis Strategies for the Quinoline (B57606) Core
The construction of the fundamental quinoline ring system can be achieved through a variety of classical and modern synthetic strategies. These methods offer different levels of control over substitution patterns and functional group tolerance, which are critical considerations for the synthesis of a polysubstituted target like 5,7-Bis(trifluoromethyl)quinoline.
Cyclization Reactions and Annulation Approaches
Classical methods for quinoline synthesis often involve the cyclization of appropriately substituted anilines with α,β-unsaturated carbonyl compounds or their precursors. These time-tested reactions, while sometimes requiring harsh conditions, remain valuable tools in synthetic organic chemistry.
The Skraup synthesis , one of the oldest methods, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline. wikipedia.orgpharmaguideline.comorganicreactions.org For the synthesis of a 5,7-disubstituted quinoline, a 3,5-disubstituted aniline would be the required starting material. For instance, the Skraup reaction of m-terphenylamine has been used to synthesize 5,7-diphenylquinoline. nih.gov Theoretically, 3,5-bis(trifluoromethyl)aniline could be a substrate for the Skraup synthesis to potentially yield 5,7-bis(trifluoromethyl)quinoline, though the harsh acidic conditions might pose a challenge for the electron-deficient substrate.
The Combes quinoline synthesis offers another route, involving the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org A modified Combes reaction has been successfully employed for the synthesis of 2,4-bis(trifluoromethyl)quinolines from anilines and 1,3-bis(trifluoromethyl)prop-2-ene 1-iminium triflate salts. thieme-connect.com This suggests that using a trifluoromethylated aniline in a Combes-type reaction could be a viable strategy for introducing trifluoromethyl groups into the quinoline core. The regioselectivity of the Combes reaction is influenced by both steric and electronic effects of the substituents. wikipedia.org
The Friedländer synthesis provides a convergent approach by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgalfa-chemistry.comjk-sci.com This method is catalyzed by either acids or bases and has been used in various synthetic contexts, including solid-phase synthesis. nih.govnih.gov The synthesis of 5,7-disubstituted quinolines would require a 2-amino-4,6-disubstituted benzaldehyde or benzophenone as a key intermediate.
More contemporary annulation strategies offer milder conditions and greater functional group tolerance. These often involve transition-metal-catalyzed processes. For instance, a copper(II)-catalyzed halogenation of quinolines at the C5 and C7 positions using sodium halides has been developed, suggesting a potential route to 5,7-dihaloquinolines which could then be further functionalized. rsc.org
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules in a single step, often with high atom economy. Several MCRs have been developed for the synthesis of substituted quinolines.
The Doebner-von Miller reaction is a classic example that can be considered a type of multicomponent reaction, typically involving an aniline, an α,β-unsaturated aldehyde or ketone, and a Lewis or Brønsted acid. A three-component Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups, which are often poor substrates in the conventional Doebner reaction. nih.govfigshare.com This could be particularly relevant for the synthesis of quinolines with trifluoromethyl substituents.
Modern MCRs often utilize transition metal catalysis to achieve high efficiency and selectivity. For example, a copper-catalyzed three-component cascade cyclization of diaryliodonium salts, alkynyl sulfides, and nitriles has been reported for the synthesis of quinoline-4-thiols, directly installing the desired thiol functionality at the 4-position during the quinoline ring formation. researchgate.netnih.gov
| Reaction Name | Reactants | Key Features |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent, Acid | Harsh conditions, classic method. |
| Combes Synthesis | Aniline, β-Diketone, Acid | Good for 2,4-disubstituted quinolines. |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Convergent, acid or base catalyzed. |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Can be adapted for electron-withdrawing groups. |
| Copper-Catalyzed MCR | Diaryliodonium salt, Alkynyl sulfide, Nitrile | Directly yields quinoline-4-thiols. |
Introduction of Trifluoromethyl Groups into Quinoline Scaffolds
The introduction of trifluoromethyl (CF3) groups can be achieved either by starting with CF3-containing building blocks in a de novo synthesis or by direct trifluoromethylation of a pre-formed quinoline ring. The latter approach often relies on electrophilic or radical trifluoromethylating reagents.
Electrophilic Trifluoromethylation Techniques
Electrophilic trifluoromethylation reagents, often hypervalent iodine compounds (e.g., Togni's reagents) or sulfonium salts (e.g., Umemoto's reagents), are powerful tools for introducing the CF3 group onto electron-rich aromatic and heteroaromatic systems. The reactivity of the quinoline ring towards electrophilic substitution is position-dependent, with the 5- and 8-positions being generally more activated.
A copper-catalyzed 5-position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives has been developed. rsc.org This reaction proceeds with high functional group tolerance under mild conditions. While this method requires a directing group at the 8-position, it demonstrates the feasibility of selective C-H functionalization at the C5 position. The mechanism can proceed via either a radical pathway or a Friedel–Crafts-type reaction, depending on the specific substrate. rsc.org
Radical Trifluoromethylation Pathways
Radical trifluoromethylation offers an alternative approach, particularly for less electron-rich or sterically hindered positions. These reactions are typically initiated by the generation of the trifluoromethyl radical (•CF3) from a suitable precursor, such as trifluoroiodomethane (CF3I) or sodium triflinate (CF3SO2Na), often using a radical initiator or photoredox catalysis.
The direct trifluoromethylation of quinoline itself often leads to a mixture of isomers, with substitution occurring at various positions. The selectivity can be influenced by the reaction conditions and the specific trifluoromethylating agent used. For instance, the use of bicyclic push-pull type fluorescence amino-quinoline (TFMAQ) derivatives, which have bis-trifluoromethyl groups, has been reported, with their synthesis starting from 1,3-diaminobenzene and hexafluoroacetylacetone. nih.gov While not a direct trifluoromethylation of a quinoline, this highlights a synthetic strategy starting from CF3-containing building blocks.
| Method | Reagent Type | Key Features |
| Electrophilic C-H Trifluoromethylation | Togni's or Umemoto's reagents with a catalyst (e.g., Cu) | Can be site-selective with a directing group. |
| Radical Trifluoromethylation | CF3I, CF3SO2Na with initiator/photocatalyst | Can functionalize less reactive positions. |
Functionalization and Introduction of the 4-Thiol Moiety
The final step in the synthesis of the target compound is the introduction of the thiol group at the 4-position of the 5,7-bis(trifluoromethyl)quinoline core. This can be accomplished through several synthetic routes.
A common and effective strategy involves the conversion of a 4-hydroxyquinoline (a quinolone) to a 4-chloroquinoline, followed by nucleophilic substitution with a sulfur nucleophile. 4-Hydroxyquinolines are often readily accessible through synthetic methods like the Conrad-Limpach synthesis. The chlorination can be achieved using reagents such as phosphorus oxychloride (POCl3). The subsequent reaction with a thiol source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, would yield the desired 4-thiol.
As mentioned earlier, a modern and efficient one-pot method for the direct synthesis of quinoline-4-thiols is the copper-catalyzed three-component reaction of diaryliodonium salts, alkynyl sulfides, and nitriles. researchgate.netnih.gov This approach is particularly attractive as it builds the quinoline ring and installs the 4-thiol group simultaneously. The compatibility of this reaction with substrates bearing two strongly electron-withdrawing trifluoromethyl groups would need to be investigated but offers a potentially streamlined route to the target compound.
| Precursor | Reagents | Product |
| 4-Hydroxyquinoline | 1. POCl3 2. NaSH or Thiourea/hydrolysis | 4-Thioquinoline |
| Diaryliodonium salt, Alkynyl sulfide, Nitrile | Copper catalyst | 4-Thioquinoline |
Catalytic Methods in the Synthesis of 5,7-Bis(trifluoromethyl)quinoline-4-thiol Derivatives
Catalytic approaches offer efficient and selective pathways to complex quinoline structures, often under milder conditions than classical methods. Both transition metal-catalyzed and metal-free strategies have been developed for the synthesis of quinoline cores and the introduction of specific functionalities.
Transition metals play a pivotal role in the construction of the quinoline scaffold through various cross-coupling and cycloaddition reactions. iaea.orgfrontiersin.orgnih.gov Nickel, in particular, has emerged as a versatile catalyst for these transformations.
A notable nickel-catalyzed cycloaddition involves the reaction of readily available benzoxazinones with alkynes to produce substituted quinolines. oup.comoup.com This methodology is tolerant of various functional groups, including trifluoromethyl substituents on the aromatic ring, making it a viable route for synthesizing precursors to 5,7-bis(trifluoromethyl)quinoline derivatives. oup.com The choice of phosphine ligand is crucial for achieving high yields; for instance, tricyclopentylphosphine (PCyp₃) has been shown to be highly effective. oup.com
Another innovative nickel-catalyzed approach involves the insertion of an alkyne into the carbon-sulfur bond of a 2-trifluoromethyl-1,3-benzothiazole, followed by thermal desulfidation to yield trifluoromethyl-substituted quinolines. thieme.de This desulfurative cycloaddition represents a novel strategy for constructing the quinoline ring. thieme.de
Copper catalysis is particularly relevant for the direct synthesis of quinoline-4-thiols. A copper-catalyzed three-component cascade cyclization using diaryliodonium salts, alkynyl sulfides, and nitriles provides a direct route to this class of compounds. researchgate.netnih.govacs.org A key feature of this reaction is the role of the sulfur atom in controlling regioselectivity by stabilizing a high-valent vinyl copper intermediate. researchgate.netacs.org
Other transition metals like palladium have been employed for C-H activation and arylation reactions on the quinoline core. nih.gov For example, palladium(II) acetate can catalyze the direct arylation at the C8 position of trifluoromethyl-substituted aminoquinolines. nih.gov
| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Ni(0)/PCyp₃ | Cycloaddition | Benzoxazinones, Alkynes | Tolerates trifluoromethyl groups; high yields. | oup.com |
| Copper Bromide (CuBr) | Cascade Cyclization | Diaryliodonium salts, Alkynyl sulfides, Nitriles | Direct synthesis of quinoline-4-thiols; sulfur controls regioselectivity. | researchgate.netnih.govacs.org |
| Palladium(II) Acetate/DPPF | C-H Activation/Arylation | Substituted Quinoline, Aryl Bromide | Selective functionalization of the quinoline core. | nih.gov |
| Nickel Catalyst | Desulfurative Cycloaddition | 2-trifluoromethyl-1,3-benzothiazole, Alkyne | Novel route to trifluoromethylated quinolines. | thieme.de |
To circumvent the cost and potential toxicity associated with transition metals, metal-free and organocatalytic methods for quinoline synthesis have gained significant attention. mdpi.com These approaches often rely on cascade reactions promoted by simple reagents or small organic molecules.
One such metal-free strategy involves a one-pot cascade reaction for quinoline synthesis from β-O-4 model compounds, which are structural motifs found in lignin. nih.gov This process includes selective C-O bond cleavage, dehydrogenation, aldol condensation, and C-N bond formation to construct the heterocyclic ring. nih.gov Iodine has also been utilized as a non-metal catalyst in a three-component reaction of a methyl ketone, an arylamine, and an α-ketoester to afford quinoline derivatives. nih.gov
Organocatalysis, the use of small, chiral organic molecules to catalyze reactions, offers a powerful tool for the asymmetric synthesis of quinoline derivatives. researchgate.net While direct organocatalytic synthesis of this compound is not extensively documented, related transformations highlight its potential. For example, Cinchona alkaloids have been used in enantioselective 1,4-additions of thiols to unsaturated ketones, demonstrating the ability of organocatalysts to facilitate reactions involving sulfur nucleophiles. mdpi.com Furthermore, organocatalytic methods are crucial for the kinetic resolution of racemic secondary thiols, a key technology for obtaining enantiomerically pure thiol-containing compounds. nih.gov
Sustainable and Green Chemistry Aspects in Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. This involves the use of alternative energy sources, recyclable catalysts, and environmentally benign solvents. nih.gov
Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter times compared to conventional heating. ijsat.orgresearchgate.netbenthamdirect.com The synthesis of quinoline derivatives has benefited greatly from this technology. dntb.gov.ua
For instance, the Friedländer annulation, a classic method for quinoline synthesis, can be performed efficiently under microwave irradiation using a reusable solid acid catalyst like Nafion NR50. mdpi.com This approach combines the benefits of microwave heating with a recyclable catalyst, enhancing the green credentials of the synthesis. mdpi.com Similarly, three-component reactions to form quinoline-4-carboxylic acid derivatives have been successfully carried out using an organocatalyst (p-TSA) in ethanol under microwave conditions, reducing reaction times from hours to mere minutes. nih.govrsc.org
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Quinoline-4-carboxylic acid synthesis | 3 hours to overnight | 3-4 minutes | Significant | nih.gov |
| Synthesis of quinolin-4-ylmethoxychromen-4-ones | 60 minutes | 4 minutes | Higher yields (80-95%) | nih.govrsc.org |
| Friedländer Quinoline Synthesis | Several hours | Minutes | High yields with reusable catalyst | mdpi.com |
Nanocatalysts offer several advantages over traditional homogeneous and heterogeneous catalysts, including exceptionally high surface area-to-volume ratios, greater reactivity, and improved selectivity. acs.orgtaylorfrancis.com Their application in the synthesis of quinolines aligns well with the goals of green chemistry, as they can often be easily recovered and reused. nih.govnih.gov
Various metal-based nanoparticles, including those of copper, nickel, and iron, have been developed as effective catalysts for quinoline synthesis. acs.orgnih.gov For example, magnetically separable iron oxide (Fe₃O₄) nanoparticles have been employed to catalyze three-component reactions in water, a green solvent, to produce quinolone derivatives in high yields. acs.org The magnetic nature of the catalyst allows for its simple recovery and reuse for multiple reaction cycles without significant loss of activity. acs.orgmlsu.ac.in The development of nanocatalysts specifically for the synthesis of quinoline thiols is an active area of research, leveraging the unique properties of nanoparticles to facilitate C-S bond formation and heterocyclization. mlsu.ac.in
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms of key synthetic steps is crucial for optimizing reaction conditions and designing more efficient synthetic routes. For the synthesis of this compound and its derivatives, several mechanistic pathways are of interest.
In the palladium-catalyzed C-H arylation at the C8 position of a substituted quinoline, a plausible catalytic cycle involves the coordination of the quinoline's C8-position to a Pd(II) species through an electrophilic aromatic substitution-type process. nih.gov Subsequent deprotonation, oxidative addition of an aryl bromide to form a Pd(IV) intermediate, and reductive elimination yields the C-C coupled product and regenerates the active Pd(II) catalyst. nih.gov
For the copper-catalyzed three-component synthesis of quinoline-4-thiols, the mechanism is believed to commence with the formation of an ArCu(III) species from the diaryliodonium salt and the copper catalyst. researchgate.net This intermediate then reacts with a nitrile, followed by insertion of the alkynyl sulfide. The sulfur atom plays a critical role in stabilizing a vinyl copper intermediate, which directs the regioselectivity of the subsequent cyclization and aromatization steps to yield the final quinoline-4-thiol (B7853698) product. researchgate.netacs.org
The mechanism of N-heterocyclic carbene (NHC)-catalyzed reactions, which can be applied to the synthesis of quinolin-4-ones (precursors to thiols), involves the nucleophilic attack of the carbene on an aldehyde to form a Breslow intermediate. nih.gov This intermediate then acts as a nucleophile, attacking an electrophile. Subsequent intramolecular cyclization and dehydration steps lead to the formation of the quinoline ring system. nih.gov
Chemical Reactivity and Reaction Mechanisms of 5,7 Bis Trifluoromethyl Quinoline 4 Thiol
Reactivity of the Thiol Group
The thiol (-SH) group is the most reactive functional group in the molecule, participating in nucleophilic, tautomeric, and oxidative reactions.
The sulfur atom of the thiol group possesses lone pairs of electrons, rendering it nucleophilic. However, the nucleophilicity of the thiol in 5,7-bis(trifluoromethyl)quinoline-4-thiol is significantly modulated by the electronic effects of the quinoline (B57606) ring system. The presence of two strongly electron-withdrawing trifluoromethyl groups at positions 5 and 7 substantially decreases the electron density across the entire ring system, including the sulfur atom. This diminished electron density reduces the nucleophilic character of the thiol group compared to simple alkyl or aryl thiols.
Despite this reduced reactivity, the thiol group can still participate in nucleophilic substitution reactions, particularly with strong electrophiles. A common reaction for thiols is S-alkylation, where the thiol is deprotonated by a base to form a more potent thiolate nucleophile, which then attacks an alkyl halide to form a thioether.
Table 1: Representative Nucleophilic Reaction of the Thiol Group
| Reaction Type | Reagents | Product Type |
| S-Alkylation | 1. Base (e.g., NaH, K2CO3) 2. Alkyl halide (R-X) | 4-(Alkylthio)-5,7-bis(trifluoromethyl)quinoline |
The reaction proceeds via an SN2 mechanism, and the choice of base and solvent is crucial for achieving good yields.
Quinoline-4-thiols exist in a tautomeric equilibrium with their corresponding quinoline-4(1H)-thione form. ias.ac.injocpr.comekb.eg In the case of this compound, this equilibrium lies significantly towards the thione tautomer. This preference is driven by the greater stability of the amide-like functionality within the quinoline ring of the thione form compared to the aromatic thiol form. The IUPAC name for a closely related compound, 7-(trifluoromethyl)quinoline-4-thiol, is often given as 7-(trifluoromethyl)-1H-quinoline-4-thione, further supporting the prevalence of the thione form. alfa-chemistry.com

Figure 1: Thione-Thiol Tautomerism
This tautomerism has a profound impact on the molecule's reactivity. While the thiol form exhibits nucleophilic character at the sulfur atom, the thione form can react as a nucleophile through either the sulfur or the nitrogen atom, depending on the nature of the electrophile and the reaction conditions. The predominance of the thione tautomer suggests that reactions are more likely to occur from this isomeric form.
The thiol group is susceptible to oxidation. Mild oxidizing agents can convert this compound into its corresponding disulfide, 4,4'-dithiobis(5,7-bis(trifluoromethyl)quinoline). This reaction can proceed through a thiyl radical intermediate. nih.gov
Stronger oxidizing agents, such as hydrogen peroxide or peroxy acids, can further oxidize the sulfur atom to form sulfonyl derivatives, namely 5,7-bis(trifluoromethyl)quinoline-4-sulfonic acid or its corresponding sulfonyl halides. biolmolchem.com
Table 2: Oxidative Reactions of the Thiol Group
| Oxidation State | Reagent | Product |
| Disulfide | Mild oxidant (e.g., I2, air) | 4,4'-Dithiobis(5,7-bis(trifluoromethyl)quinoline) |
| Sulfonic Acid | Strong oxidant (e.g., H2O2, KMnO4) | 5,7-Bis(trifluoromethyl)quinoline-4-sulfonic acid |
Reactivity of the Quinoline Nitrogen
The nitrogen atom in the quinoline ring is basic due to its lone pair of electrons. However, the presence of two powerful electron-withdrawing trifluoromethyl groups at the 5 and 7 positions significantly reduces the basicity of the nitrogen atom. This makes protonation and alkylation at the nitrogen more difficult compared to unsubstituted quinoline. organic-chemistry.org Nevertheless, under strongly acidic conditions or with potent alkylating agents, reactions at the quinoline nitrogen can occur, leading to the formation of quinolinium salts.
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring
Electrophilic aromatic substitution (EAS) on the quinoline ring generally occurs on the carbocyclic (benzene) ring, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. quimicaorganica.org In this compound, the two trifluoromethyl groups are strongly deactivating and meta-directing substituents. youtube.comyoutube.com The thiol/thione group at position 4 also influences the regioselectivity of EAS.
Considering the directing effects of the existing substituents, any further electrophilic attack would be highly disfavored due to the heavily deactivated nature of the ring. If a reaction were to occur under harsh conditions, the most likely positions for substitution would be the C-6 and C-8 positions, which are meta to the C-5 and C-7 trifluoromethyl groups, respectively. However, the directing effect of the C-4 thione group would also need to be considered. Given the deactivated nature of the ring, forcing electrophilic substitution may lead to a mixture of products or no reaction.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence of 5-CF3 | Influence of 7-CF3 | Overall Predicted Reactivity |
| 6 | meta (activating) | ortho (deactivating) | Possible, but disfavored |
| 8 | ortho (deactivating) | meta (activating) | Possible, but disfavored |
Radical Reactions Involving the Quinoline-4-thiol (B7853698) Scaffold
The thiol form of this compound can participate in radical reactions. The S-H bond is relatively weak and can undergo homolytic cleavage upon initiation (e.g., by heat or light in the presence of a radical initiator) to form a thiyl radical. nih.gov
This thiyl radical is a versatile intermediate that can participate in various radical processes, such as addition to alkenes and alkynes, or hydrogen atom transfer reactions. nih.gov The reactivity of the thiyl radical will be influenced by the electron-deficient nature of the quinoline ring system.
Directed Functionalization and Selectivity Studies
The functionalization of the this compound scaffold is a key area of interest for medicinal chemistry and materials science. The strategic placement of the two trifluoromethyl groups profoundly directs the selectivity of further chemical modifications. These potent electron-withdrawing groups render the quinoline nucleus electron-deficient, which in turn dictates the preferred sites for electrophilic and nucleophilic attack.
Research on analogous electron-deficient quinoline systems suggests that electrophilic substitution reactions would be challenging and would likely require harsh conditions. Conversely, the electron-poor nature of the heterocyclic ring enhances its susceptibility to nucleophilic aromatic substitution (SNAr) reactions.
The thiol group at the 4-position is a versatile handle for a variety of functionalization reactions. Its nucleophilic sulfur atom can readily participate in several transformations, including S-alkylation, S-arylation, and oxidation, providing avenues for the introduction of diverse molecular fragments.
Selectivity in C-H Functionalization
The direct C-H functionalization of quinoline derivatives is a powerful tool for molecular elaboration, often catalyzed by transition metals. rsc.org In the case of this compound, the electronic properties of the trifluoromethyl groups would be expected to direct C-H activation to specific positions. While empirical data for this exact molecule is scarce, studies on other substituted quinolines indicate that the regioselectivity of C-H functionalization is highly dependent on the directing group and the catalytic system employed. nih.gov For instance, palladium-catalyzed C-H arylation has been demonstrated on electron-deficient heteroaromatics. nih.gov
The table below illustrates potential directed functionalization reactions based on the known reactivity of related quinoline systems.
| Reaction Type | Reagents and Conditions | Expected Major Product | Rationale for Selectivity | Reference |
|---|---|---|---|---|
| S-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3), Solvent (e.g., Acetone) | 4-(Methylthio)-5,7-bis(trifluoromethyl)quinoline | The thiol group is a strong nucleophile, readily attacking the electrophilic alkyl halide. | youtube.com |
| S-Arylation (Chan-Lam Coupling) | Aryl boronic acid, Cu(OAc)2, Base, Solvent (e.g., Dichloromethane) | 4-(Arylthio)-5,7-bis(trifluoromethyl)quinoline | Copper-catalyzed cross-coupling of thiols with boronic acids is a well-established method for forming aryl thioethers. | General knowledge |
| Oxidation to Disulfide | Mild oxidizing agent (e.g., I2, H2O2), Base | 4,4'-Disulfanediylbis(5,7-bis(trifluoromethyl)quinoline) | Thiols are readily oxidized to form disulfide bonds. | youtube.com |
| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile (e.g., NaOMe), High Temperature | Potential displacement of a trifluoromethyl group or other leaving group if present. | The electron-deficient quinoline ring is activated towards nucleophilic attack. | rsc.orgrsc.org |
| Sonogashira Coupling (on a bromo-derivative) | Terminal alkyne, Pd(PPh3)4, CuI, Base (e.g., NEt3) | Alkynyl-substituted 5,7-bis(trifluoromethyl)quinoline | Palladium-catalyzed cross-coupling reactions are effective for functionalizing halogenated quinolines, even those with electron-withdrawing groups. | nih.govresearchgate.netnih.gov |
This table presents hypothetical reactions based on established chemical principles for analogous compounds, as direct experimental data for this compound is limited.
The reactivity of the thiol group can also be influenced by its tautomeric equilibrium with the thione form (5,7-bis(trifluoromethyl)quinoline-4(1H)-thione). The position of this equilibrium can be affected by the solvent and pH, which in turn can alter the selectivity of subsequent reactions. For instance, in its thione form, the nitrogen atom at position 1 can also be a site for functionalization.
Derivatization and Functionalization of 5,7 Bis Trifluoromethyl Quinoline 4 Thiol
Synthesis of Thioether Derivatives
There is no specific information available in the reviewed literature concerning the synthesis of thioether derivatives directly from 5,7-Bis(trifluoromethyl)quinoline-4-thiol.
Formation of Sulfur-Heterocyclic Fused Systems
No dedicated studies on the formation of sulfur-heterocyclic fused systems originating from this compound were found in the available scientific literature.
Quaternization and N-Oxidation of the Quinoline (B57606) Nitrogen
Specific experimental data on the quaternization or N-oxidation of the quinoline nitrogen in this compound is not available.
Transformations Involving the Trifluoromethyl Groups
Research detailing transformations that specifically involve the trifluoromethyl groups of this compound could not be located.
Synthesis of Complex Fused Polycyclic Architectures Utilizing the Compound as a Building Block
There are no available reports on the use of this compound as a building block in the synthesis of complex fused polycyclic architectures.
Coordination Chemistry and Ligand Properties of 5,7 Bis Trifluoromethyl Quinoline 4 Thiol
Chelation Modes and Binding Sites to Metal Centers
The 5,7-Bis(trifluoromethyl)quinoline-4-thiol ligand is expected to exhibit versatile coordination behavior, primarily acting as a mono- or bidentate ligand. The principal binding sites are the deprotonated thiol sulfur atom (thiolate) and the quinoline (B57606) ring nitrogen.
Monodentate Coordination: The ligand can coordinate to a metal center solely through the soft thiolate sulfur atom. This is a common binding mode for simple thiols and is anticipated for this ligand, particularly with soft metal ions that have a high affinity for sulfur donors. wikipedia.org
Bidentate N,S-Chelation: The most probable chelation mode involves the simultaneous coordination of the quinoline nitrogen and the thiolate sulfur to the same metal center, forming a stable five-membered chelate ring. nih.gov This bidentate coordination is well-documented for 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, which also possesses a nitrogen heteroatom and a thiol group capable of forming a five-membered ring upon coordination. nih.gov The formation of such chelate complexes is generally favored due to the entropic advantage.
Bridging Coordination: In polynuclear complexes, the thiolate sulfur can act as a bridging ligand, connecting two or more metal centers. This bridging can occur in a syn- or anti-conformation.
The tautomeric equilibrium between the thiol and thione forms in the free ligand is an important consideration. In solution, quinoline-4-thiol (B7853698) and its derivatives can exist in both forms. However, upon deprotonation and coordination to a metal ion, the thiolate form is stabilized.
Synthesis and Characterization of Metal-Thiolate Complexes
The synthesis of metal complexes with this compound would likely follow established methods for the preparation of metal-thiolate complexes. wikipedia.org A common and effective method is the reaction of a metal salt with the thiol ligand in the presence of a base to facilitate the deprotonation of the thiol group.
A general synthetic route can be proposed as: M-X + n(HS-L) + n(Base) → M(S-L)n + n(Base-H)X Where:
M = Metal ion
X = Anion (e.g., Cl⁻, NO₃⁻)
HS-L = this compound
Base = A suitable base, such as triethylamine (B128534) or an alkali metal hydroxide (B78521)
Alternatively, redox-based methods could be employed, where the thiol or its corresponding disulfide oxidizes a low-valent metal precursor. wikipedia.org
Characterization of the resulting metal complexes would involve a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: The disappearance of the S-H stretching vibration (typically in the range of 2550-2600 cm⁻¹) upon complexation would indicate the deprotonation of the thiol group and the formation of a metal-sulfur bond. Shifts in the C=N and C=C stretching vibrations of the quinoline ring would provide evidence of coordination of the nitrogen atom to the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the quinoline protons and carbons upon coordination would confirm the binding of the ligand to the metal. ¹⁹F NMR would be particularly useful for probing the electronic environment of the trifluoromethyl groups.
UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the d-d transitions of the metal ion and the ligand-to-metal charge transfer (LMCT) bands.
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous structural information, including bond lengths, bond angles, and the coordination geometry around the metal center, confirming the chelation mode of the ligand.
Influence of Fluorine Atoms on Ligand Electronic Properties and Metal Coordination
The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups at the 5 and 7 positions of the quinoline ring is expected to have a profound impact on the electronic properties of the ligand and its coordination behavior. rsc.org
Increased Acidity of the Thiol Group: The inductive effect of the two CF₃ groups will significantly lower the electron density on the quinoline ring system. This will increase the acidity of the 4-thiol proton, making it easier to deprotonate compared to the non-fluorinated analogue.
Reduced Basicity of the Quinoline Nitrogen: The electron-withdrawing nature of the CF₃ groups will also decrease the basicity of the quinoline nitrogen atom. acs.org This will weaken its coordination to metal centers.
Modulation of Redox Potentials: The electron-withdrawing CF₃ groups will make the ligand more difficult to oxidize and the corresponding metal complex more resistant to oxidation. Conversely, it can stabilize lower oxidation states of the metal center.
The table below summarizes the expected effects of the trifluoromethyl groups on the properties of this compound.
| Property | Influence of Trifluoromethyl Groups | Rationale |
| Thiol Acidity (pKa) | Lower pKa (Increased Acidity) | Strong electron-withdrawing inductive effect of two CF₃ groups. |
| Quinoline Nitrogen Basicity | Lower Basicity | Strong electron-withdrawing inductive effect of two CF₃ groups. |
| Ligand Field Strength | Potentially Weaker | Reduced basicity of the nitrogen donor may lead to a weaker ligand field. |
| Redox Potential of Complexes | Higher Oxidation Potentials | Electron-withdrawing groups make the complex harder to oxidize. |
| Thermal/Oxidative Stability | Increased Stability | High strength of C-F bonds and overall electron-poor nature. nsf.gov |
Metal-Ligand Bonding Analysis in Coordination Complexes
A detailed understanding of the metal-ligand bonding in complexes of this compound would necessitate theoretical calculations, such as Density Functional Theory (DFT). These studies would provide insights into the nature of the metal-sulfur and metal-nitrogen bonds.
Covalent Character: The metal-sulfur bond is expected to have significant covalent character, especially with soft metal ions. The extent of this covalency can be probed experimentally through techniques like Nuclear Quadrupole Resonance (NQR) spectroscopy, where a larger covalent character in metal-halogen bonds has been correlated with higher NQR frequencies. dalalinstitute.com The nephelauxetic effect, which is the reduction of the Racah interelectronic repulsion parameters upon complexation, also provides a measure of the covalency of the metal-ligand bond. dalalinstitute.com
Frontier Molecular Orbitals: DFT calculations would reveal the composition of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In a typical metal-thiolate complex, the HOMO is often ligand-based with significant contribution from the sulfur p-orbitals, while the LUMO is typically metal-based. The energy gap between the HOMO and LUMO would be influenced by the electron-withdrawing CF₃ groups.
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the charge distribution within the complex and to analyze the donor-acceptor interactions between the ligand and the metal. This would provide a quantitative measure of the strength of the N→M and S→M coordinate bonds.
Due to the electron-withdrawing nature of the trifluoromethyl groups, the σ-donating ability of both the nitrogen and sulfur atoms is expected to be reduced. However, the π-acceptor capability of the quinoline ring system might be enhanced, which could lead to interesting back-bonding interactions with electron-rich metal centers.
Theoretical and Computational Investigations on 5,7 Bis Trifluoromethyl Quinoline 4 Thiol
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)
A fundamental aspect of understanding a molecule's reactivity and electronic behavior lies in the analysis of its molecular orbitals. Density Functional Theory (DFT) is a standard method for these calculations. For 5,7-Bis(trifluoromethyl)quinoline-4-thiol, this analysis would involve optimizing the molecule's geometry to find its most stable three-dimensional structure.
Following optimization, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For quinoline (B57606) derivatives, the distribution of electron density in these frontier orbitals would be visualized to identify the regions of the molecule most likely to participate in chemical reactions. The electron-withdrawing nature of the two trifluoromethyl groups at positions 5 and 7 would be expected to significantly influence the electronic properties of the quinoline core and the thiol group.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | Lowered by CF₃ groups | Indicates reduced electron-donating ability |
| LUMO Energy | Lowered by CF₃ groups | Indicates enhanced electron-accepting ability |
Note: This table is illustrative and not based on published experimental or computational data.
Quantum Chemical Calculations of Reactivity Descriptors
From the HOMO and LUMO energy values, a range of global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, derived from conceptual DFT, provide a quantitative measure of the molecule's reactivity.
Key descriptors include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): An indicator of the molecule's resistance to changes in its electron distribution. Harder molecules are generally less reactive.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Calculations for other quinoline derivatives have shown that substituents significantly alter these parameters. The potent electron-withdrawing trifluoromethyl groups in this compound would likely result in a high electronegativity and electrophilicity index.
Table 2: Predicted Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Trend |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | High |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Moderate to High |
Note: This table is illustrative and not based on published experimental or computational data.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this could involve studying its participation in reactions such as nucleophilic substitution at the C4 position or reactions involving the thiol group.
By modeling the interaction of the quinoline-4-thiol (B7853698) with a reactant, the entire reaction coordinate can be mapped. This involves locating the transition state structure, which is the highest energy point along the reaction path. The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. Such studies have been performed for aminolysis reactions of similar heterocyclic compounds, providing detailed mechanistic insights. For this specific compound, a key investigation would be its behavior in S-alkylation or S-acylation reactions, which are common for thiols.
Tautomerism and Conformational Dynamics Studies
The 4-thiol group on the quinoline ring allows for the possibility of thione-thiol tautomerism. The molecule can exist in the thiol form (quinoline-4-thiol) or the thione form (quinoline-4(1H)-thione). Computational methods can determine the relative stability of these two tautomers in the gas phase and in different solvents. This is achieved by calculating the Gibbs free energy of each tautomer; the form with the lower energy is the more stable and therefore the more abundant tautomer at equilibrium. The presence of the trifluoromethyl groups could influence the tautomeric equilibrium.
Furthermore, the molecule may exhibit different conformations, particularly related to the orientation of the thiol group. Conformational analysis would identify the most stable conformers and the energy barriers for rotation around single bonds.
Spectroscopic Property Predictions (e.g., Vibrational Frequencies, Electronic Transitions)
Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching or bending of particular bonds, such as the S-H, C-F, or C=N bonds.
Electronic Transitions: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). These predictions are valuable for understanding the color and photophysical properties of the molecule.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature | Significance |
|---|---|---|
| FT-IR | Characteristic S-H stretch, strong C-F stretches | Confirms functional groups |
| ¹H NMR & ¹³C NMR | Chemical shifts influenced by CF₃ groups | Elucidates electronic environment of nuclei |
Note: This table is illustrative and not based on published experimental or computational data.
Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Dynamics
Time-Resolved Absorption and Emission Spectroscopy for Excited State Dynamics
Time-resolved absorption and emission spectroscopy are indispensable tools for probing the transient species and photophysical processes that occur upon photoexcitation. For 5,7-Bis(trifluoromethyl)quinoline-4-thiol, these techniques can illuminate the pathways of energy dissipation from its electronically excited states.
Upon absorption of a photon, the molecule is promoted to a singlet excited state (S1). The subsequent decay of this state can occur through several competing channels, including fluorescence, intersystem crossing to a triplet state (T1), and non-radiative decay. Time-resolved techniques can monitor the populations of these states on timescales ranging from femtoseconds to microseconds.
In analogous quinoline (B57606) systems, the nature and position of substituents have a profound impact on excited-state dynamics. For instance, studies on 4-nitroquinoline (B1605747) N-oxide have utilized femtosecond laser flash photolysis (LFP) to characterize the singlet excited state, which was observed to have a lifetime of 10 picoseconds and an absorption maximum around 425 nm. nih.gov This was followed by intersystem crossing to the triplet state, identified by a transient absorption band at 560 nm. nih.gov
For this compound, the strong electron-withdrawing nature of the two trifluoromethyl (CF3) groups at the 5 and 7 positions is expected to significantly influence the energy levels and lifetimes of the excited states. These groups can lower the energy of the π* orbitals, potentially red-shifting the absorption and emission spectra. The thiol group at the 4-position can also participate in excited-state processes, such as excited-state intramolecular proton transfer (ESIPT), particularly if a suitable proton acceptor is present in the molecular environment. The ESIPT process in related quinoline derivatives has been shown to be highly sensitive to the surrounding medium. researchgate.netrsc.org
A hypothetical time-resolved transient absorption experiment on this compound might reveal the following:
Initial Excitation: A short-lived transient absorption in the blue region of the spectrum, corresponding to the S1 state.
Intersystem Crossing: The decay of the S1 absorption, concurrent with the rise of a new absorption band at longer wavelengths, characteristic of the T1 state.
Solvent Effects: The kinetics of these processes would likely be solvent-dependent, with polar solvents potentially stabilizing charge-transfer states and influencing the rate of intersystem crossing.
The following table summarizes potential transient species and their expected spectroscopic signatures for this compound based on data from analogous systems.
| Transient Species | Expected Absorption Maximum (nm) | Expected Lifetime | Influencing Factors |
| Singlet Excited State (S1) | ~400-450 | ps - ns | Solvent polarity, presence of proton acceptors/donors |
| Triplet Excited State (T1) | ~550-600 | µs - ms | Presence of heavy atoms, oxygen concentration |
| Thiolate Radical Anion | Variable | ns - µs | Presence of electron acceptors |
Resonance Raman and Fourier Transform Infrared (FT-IR) Spectroscopy for Vibronic-Mode Coupling Analysis
Vibrational spectroscopies, such as Resonance Raman and Fourier Transform Infrared (FT-IR), provide a detailed fingerprint of a molecule's structure by probing its characteristic vibrational modes. These techniques are particularly powerful for analyzing vibronic-mode coupling, which describes the interaction between electronic and vibrational transitions.
FT-IR Spectroscopy is sensitive to changes in the dipole moment during a vibration and provides information on the functional groups present in the molecule. For this compound, the FT-IR spectrum would be characterized by:
C-F Stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹, characteristic of the trifluoromethyl groups.
S-H Stretching: A weak to medium absorption band around 2550 cm⁻¹, indicative of the thiol group. The position and intensity of this band can be sensitive to hydrogen bonding.
Quinoline Ring Vibrations: A series of complex bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations of the quinoline core. researchgate.netmdpi.com
Studies on related quinoline derivatives have shown that the positions of these bands are sensitive to substituent effects. researchgate.net The electron-withdrawing CF3 groups in this compound would be expected to shift the quinoline ring vibrations to higher frequencies.
Resonance Raman Spectroscopy offers enhanced sensitivity for vibrational modes that are coupled to an electronic transition. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule, the Raman signals of specific chromophoric parts of the molecule can be selectively enhanced. researchgate.net For this compound, this technique could be used to selectively probe the vibrations of the quinoline ring system, providing insights into how the electronic structure of the chromophore is altered upon substitution with the trifluoromethyl and thiol groups.
The following table presents a hypothetical assignment of key vibrational modes for this compound based on known data for quinoline derivatives. researchgate.netmdpi.comnih.govirphouse.comresearchgate.net
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Comments |
| S-H Stretch | ~2550 | Weak | Sensitive to hydrogen bonding |
| C=N Stretch (Quinoline) | ~1620 | Strong (Resonance Enhanced) | Affected by electronic effects of substituents |
| Aromatic C=C Stretch | ~1500-1600 | Strong (Resonance Enhanced) | Multiple bands expected |
| C-F Symmetric Stretch | ~1150 | Moderate | Characteristic of CF3 group |
| C-F Asymmetric Stretch | ~1280 | Strong | Characteristic of CF3 group |
Advanced Nuclear Magnetic Resonance (NMR) Studies for Solution-State Dynamics and Interaction Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. Advanced NMR experiments can provide detailed information about through-bond and through-space connectivities, as well as molecular motion over a wide range of timescales.
For this compound, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy would be instrumental.
¹H and ¹³C NMR: These spectra would confirm the carbon and proton framework of the molecule. The chemical shifts would be significantly influenced by the electron-withdrawing CF3 groups, leading to downfield shifts for the protons and carbons of the quinoline ring. mdpi.com
¹⁹F NMR: This would provide a direct probe of the trifluoromethyl groups, with the chemical shift being sensitive to the local electronic environment.
¹⁵N NMR: Although less common due to lower natural abundance and sensitivity, ¹⁵N NMR could provide valuable information about the electronic environment of the nitrogen atom in the quinoline ring.
Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be used to unambiguously assign all proton and carbon signals. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about the through-space proximity of protons, which can be used to determine the preferred conformation of the molecule in solution.
The tautomeric equilibrium between the thiol and thione forms of quinoline-4-thiols can also be investigated using NMR. researchgate.netsemanticscholar.org For this compound, the position of this equilibrium would likely be influenced by the solvent and the electronic effects of the CF3 groups. Variable temperature NMR studies could provide thermodynamic parameters for this equilibrium.
The table below shows hypothetical ¹³C NMR chemical shift ranges for key carbons in this compound, inferred from data on substituted quinolines. mdpi.com
| Carbon Atom | Hypothetical ¹³C Chemical Shift (ppm) | Expected Splitting (due to F) |
| C2 | 145-150 | Singlet |
| C3 | 120-125 | Singlet |
| C4 | 140-145 | Singlet |
| C5 | 125-130 | Quartet |
| C6 | 120-125 | Singlet |
| C7 | 130-135 | Quartet |
| C8 | 125-130 | Singlet |
| C4a | 135-140 | Singlet |
| C8a | 140-145 | Singlet |
| CF3 | ~125 | Quartet |
X-ray Diffraction Analysis for Solid-State Structural Insights (beyond basic identification)
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. Beyond simple bond lengths and angles, a detailed analysis of the crystal packing can reveal important non-covalent interactions that govern the supramolecular architecture.
For this compound, X-ray diffraction analysis would be expected to reveal:
Molecular Conformation: The planarity of the quinoline ring and the orientation of the thiol and trifluoromethyl groups.
Intermolecular Interactions: The presence of hydrogen bonds involving the thiol group (S-H···N or S-H···F), as well as π-π stacking interactions between the quinoline rings of adjacent molecules. mdpi.comacs.org The trifluoromethyl groups could also participate in halogen bonding (C-F···π or C-F···S).
Tautomeric Form: The solid-state structure would definitively identify whether the molecule exists in the thiol or thione form in the crystalline state.
Analysis of the crystal structures of related quinoline derivatives has shown that the supramolecular assembly is highly dependent on the nature and position of the substituents. mdpi.comacs.orgchemmethod.comnih.gov The presence of both a hydrogen bond donor (the thiol group) and potential acceptors (the nitrogen of the quinoline and the fluorine atoms of the CF3 groups) in this compound suggests the possibility of a rich and complex network of intermolecular interactions.
A hypothetical set of crystallographic data for this compound is presented in the table below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~10.5 |
| β (°) | ~105 |
| Z | 4 |
| R-factor | < 0.05 |
Chemical Functionality and Emerging Research Areas
Catalytic Roles of 5,7-Bis(trifluoromethyl)quinoline-4-thiol and its Metal Complexes
There is currently no available research data on the catalytic applications of this compound or its corresponding metal complexes.
Information regarding the use of this compound as a ligand in homogeneous catalysis is not present in the reviewed scientific literature.
No studies detailing the role of this compound as a component in heterogeneous catalysis systems have been identified.
Supramolecular Chemistry Applications
There is a lack of published research on the applications of this compound in the field of supramolecular chemistry.
No data is available concerning the self-assembly of this compound driven by non-covalent interactions.
There are no documented examples of this compound participating in host-guest chemistry.
Applications as a Chemical Reagent or Building Block in Organic Synthesis
Specific applications of this compound as a chemical reagent or a building block in organic synthesis are not reported in the available literature.
Q & A
Q. What synthetic strategies are effective for preparing 5,7-bis(trifluoromethyl)quinoline-4-thiol?
- Methodological Answer: The Gould-Jacobs cyclization is a foundational approach for quinoline derivatives. For trifluoromethyl-substituted quinolines, 4-chloro precursors (e.g., 5,7-bis(trifluoromethyl)-4-chloroquinoline) can be functionalized via nucleophilic thiolation. Reaction conditions typically involve refluxing with thiourea or NaSH in polar aprotic solvents (e.g., DMF) under inert atmosphere .
Q. How can researchers distinguish 4-thiol derivatives from 4-hydroxy or 4-chloro analogs?
- Methodological Answer: Spectroscopic differentiation is critical:
- ¹H NMR: Thiol protons (SH) appear as broad singlets at δ 3.5–4.5 ppm but are often absent due to exchange broadening. Confirm via derivatization (e.g., methylthioether formation).
- IR Spectroscopy: Thiol S-H stretch (~2550 cm⁻¹) is diagnostic. Hydroxy analogs show O-H stretches (~3200 cm⁻¹) .
- XRD: Crystal structures resolve substitution patterns unambiguously. For example, 4-thiol derivatives exhibit shorter C-S bond lengths (~1.75 Å) vs. C-O (~1.43 Å) in hydroxy analogs .
Advanced Research Questions
Q. What are the stability challenges of this compound under ambient and reaction conditions?
- Methodological Answer: The thiol group is prone to oxidation and disulfide formation. Stability studies using accelerated degradation testing (40°C/75% RH) reveal:
- Degradation Pathways:
| Condition | Major Degradant | Half-Life (Days) |
|---|---|---|
| Ambient light/air | Disulfide dimer | 7–10 |
| Inert (N₂), dark | No degradation (>30) | — |
Q. How do substituent positions (5,7-bis(trifluoromethyl) vs. mono-trifluoromethyl) affect electronic properties?
- Methodological Answer: DFT calculations (B3LYP/6-311+G**) andHammett parameters quantify electronic effects:
- Electron-Withdrawing Effects:
- Bis(trifluoromethyl) groups at 5,7 positions increase quinoline ring electron deficiency (σₚ = +0.78 vs. +0.54 for mono-CF₃).
- Thiol pKa drops by ~1.5 units compared to unsubstituted analogs, enhancing nucleophilicity .
- Experimental Validation:
- Cyclic voltammetry shows a 0.3 V anodic shift in oxidation potential vs. mono-CF₃ derivatives .
Q. What analytical methods resolve contradictions in reported solubility data for this compound?
- Methodological Answer: Discrepancies arise from polymorphic forms and solvent impurities. Use:
- HPLC-PDA: Quantify solubility in DMSO, THF, and chloroform with UV detection (λ = 254 nm).
- DSC/TGA: Identify polymorph transitions (e.g., endothermic peaks at 145–150°C indicate crystalline form changes) .
- Example Data:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 45.2 ± 2.1 | Amorphous precipitate |
| Chloroform | 12.8 ± 1.5 | Crystalline phase |
Research Design & Data Contradiction Analysis
Q. How to address conflicting reactivity reports in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer: Disparities in NAS outcomes (e.g., thiol vs. amine substitution) may stem from:
- Solvent Polarity: High-polarity solvents (DMF) favor thiolate ion formation, accelerating substitution.
- Catalyst Effects: Cu(I) catalysts promote cross-coupling but may oxidize thiols. Use Pd(0)/ligand systems for milder conditions .
- Contradiction Case Study:
A 2024 study reported 80% yield in DMF with NaSH, while a 2022 study observed <30% yield in THF—attributed to incomplete deprotonation of SH in low-polarity solvents .
Q. What mechanistic insights explain the compound’s inhibitory activity in enzyme assays?
- Methodological Answer: Docking studies (AutoDock Vina) and kinetic assays reveal:
- Binding Mode: The thiol group coordinates with metal ions (e.g., Zn²⁺ in metalloenzymes), while CF₃ groups enhance hydrophobic pocket occupancy.
- IC₅₀ Values:
| Enzyme | IC₅₀ (µM) | Selectivity vs. Mono-CF₃ |
|---|---|---|
| Carbonic Anhydrase IX | 0.12 | 15-fold higher |
| HDAC6 | 2.4 | No selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
